An In-Depth Technical Guide to the Physical Properties of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
An In-Depth Technical Guide to the Physical Properties of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Biphenyls
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[1] Its strategic modification with fluorine atoms can profoundly alter a molecule's physicochemical and biological properties, including its conformation, lipophilicity, metabolic stability, and binding interactions.[2][3][4][5] The subject of this guide, 2,3-Difluoro-4'-propyl-1,1'-biphenyl, is a member of this important class of compounds. While specific experimental data for this precise molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its expected physical properties based on data from closely related analogues and established principles of physical organic chemistry. We will also detail the requisite experimental protocols for the precise determination of these properties, ensuring a robust framework for researchers synthesizing or working with this compound.
The strategic placement of fluorine atoms, as in the 2,3-difluoro substitution pattern, is of particular interest. This arrangement can induce a specific dihedral angle between the phenyl rings, influencing the molecule's overall shape and its ability to interact with biological targets or self-assemble into ordered phases, such as liquid crystals.[6][7] The 4'-propyl group contributes to the molecule's lipophilicity and can play a role in its packing in the solid state.[1]
This guide is structured to provide both a theoretical understanding of the physical properties of 2,3-Difluoro-4'-propyl-1,1'-biphenyl and a practical framework for their experimental validation.
Anticipated Core Physicochemical Properties
Given the limited direct experimental data, the following table presents estimated and known properties of 2,3-Difluoro-4'-propyl-1,1'-biphenyl and its close structural analogues. These values provide a baseline for experimental design and characterization.
| Property | 2,3-Difluoro-4'-propyl-1,1'-biphenyl (Estimated) | 4-Propylbiphenyl | 4-Isopropylbiphenyl | 2,4-Difluorobiphenyl | 2,2'-Difluorobiphenyl |
| Molecular Formula | C₁₅H₁₄F₂ | C₁₅H₁₆[1] | C₁₅H₁₆[8] | C₁₂H₈F₂[9] | C₁₂H₈F₂[10] |
| Molecular Weight ( g/mol ) | 232.27 | 196.29[1] | 196.29[8] | 190.19[9] | 190.19[10] |
| Melting Point (°C) | Likely a low-melting solid | Liquid at room temp. | 58[8] | 63[9][11] | 117-121 |
| Boiling Point (°C) | > 300 | Not readily available | 293-303[8] | Not readily available | Not readily available |
| Density (g/cm³) | ~1.1 | Not readily available | 0.9880 @ 15°C[8] | Not readily available | Not readily available |
| Solubility | Insoluble in water; Soluble in organic solvents | Sparingly soluble in water; Soluble in organic solvents[1] | Insoluble in water[12] | Slightly soluble in acetonitrile and chloroform[11] | Not readily available |
Note: The properties for 2,3-Difluoro-4'-propyl-1,1'-biphenyl are estimations based on the influence of the fluoro and propyl substituents observed in the analogue data.
The introduction of fluorine atoms generally increases the melting point of biphenyls due to altered crystal packing forces and dipole-dipole interactions.[13] However, the unsymmetrical 2,3-difluoro substitution may lead to a less ordered crystal lattice compared to more symmetrical analogues, potentially resulting in a moderate melting point. The propyl group will increase the lipophilicity, rendering the compound soluble in common organic solvents like ethers, chloroform, and acetonitrile, while being virtually insoluble in water.[1][11]
Experimental Determination of Physical Properties
Accurate characterization of a newly synthesized batch of 2,3-Difluoro-4'-propyl-1,1'-biphenyl is paramount. The following section details the standard, validated protocols for determining its key physical properties.
Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline organic compound.[14] A sharp melting range (typically 0.5-1.0°C) is indicative of high purity, while impurities will lead to a depressed and broadened melting range.
Protocol 1: Capillary Melting Point Determination
This is a fundamental and widely used technique for determining the melting range of a solid.[15][16][17]
-
Sample Preparation: Finely powder a small, dry sample of the compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample to a height of 1-2 mm.
-
Apparatus Setup: Place the loaded capillary into a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that provides a more quantitative measure of the melting point and the enthalpy of fusion.[18][19][20][21]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge.[22]
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.
Caption: Systematic Solubility Testing Workflow.
Spectroscopic Characterization
The identity and purity of 2,3-Difluoro-4'-propyl-1,1'-biphenyl must be confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. [23][24]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the propyl group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The propyl group should exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the biphenyl ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds, offering high sensitivity and a wide chemical shift range. [25][26][27][28][29]The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their coupling to each other and to neighboring protons providing valuable structural information.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. [30][31][32][33][34]For 2,3-Difluoro-4'-propyl-1,1'-biphenyl, the molecular ion peak (M⁺) should be observed at m/z 232.27. The fragmentation pattern can provide clues about the structure, with common fragments arising from the loss of the propyl group or cleavage of the biphenyl bond.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3-Difluoro-4'-propyl-1,1'-biphenyl is expected to show characteristic absorptions for:
-
C-H stretching of the aromatic rings and the alkyl chain.
-
C=C stretching of the aromatic rings.
-
Strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region.
Applications and the Importance of Physical Properties
The physical properties of 2,3-Difluoro-4'-propyl-1,1'-biphenyl are directly relevant to its potential applications.
-
Drug Discovery: The introduction of fluorine can enhance metabolic stability and binding affinity to target proteins. [3][35][36]The solubility and melting point of a compound are critical parameters that influence its suitability as a drug candidate, affecting its formulation and bioavailability.
-
Liquid Crystals: Fluorinated biphenyls are key components in liquid crystal displays (LCDs). [6][7][37][38]Their melting point, clearing point (the temperature at which the liquid crystal phase transitions to an isotropic liquid), and dielectric anisotropy are crucial for the performance of these devices. The specific substitution pattern of 2,3-Difluoro-4'-propyl-1,1'-biphenyl could lead to desirable liquid crystalline properties.
Conclusion
While direct experimental data for 2,3-Difluoro-4'-propyl-1,1'-biphenyl remains to be extensively published, a comprehensive understanding of its physical properties can be inferred from related compounds and established chemical principles. This guide provides a robust framework for researchers, outlining the expected properties and detailing the necessary experimental protocols for their validation. The meticulous determination of these physical properties is an indispensable step in the research and development of new pharmaceuticals and advanced materials based on fluorinated biphenyl scaffolds.
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